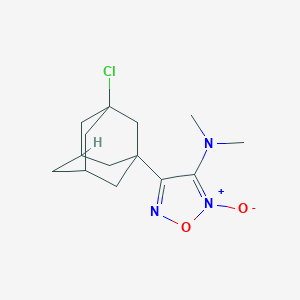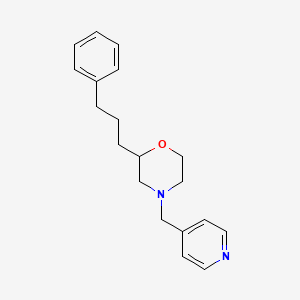
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, also known as Br-MIA, is a synthetic compound with potential pharmaceutical applications. It is a member of the isoxazole family of compounds and has been studied for its potential use in treating various medical conditions. In
Applications De Recherche Scientifique
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide has been studied for its potential use in treating various medical conditions, including cancer, inflammation, and pain. It has been shown to have anti-tumor properties and can induce cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce pain in animal models.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and inflammation. It has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival, and the protein NF-κB, which is involved in inflammation.
Biochemical and Physiological Effects:
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide in lab experiments is that it has been shown to have low toxicity in animal models. Additionally, it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific medical conditions.
Orientations Futures
There are several future directions for research involving 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide. One area of research could focus on further elucidating its mechanism of action, which would help to better understand its potential uses in treating various medical conditions. Additionally, research could focus on optimizing its synthesis method to improve its yield and purity. Finally, research could focus on testing its efficacy in treating specific medical conditions, such as cancer or inflammation, in animal models and clinical trials.
Conclusion:
In conclusion, 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a synthetic compound with potential pharmaceutical applications. It has been studied for its anti-tumor, anti-inflammatory, and analgesic properties. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell growth and inflammation. Future research could focus on further elucidating its mechanism of action, optimizing its synthesis method, and testing its efficacy in treating specific medical conditions.
Méthodes De Synthèse
5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-thiophenecarboxylic acid with hydroxylamine hydrochloride and sodium acetate to form 5-bromo-N-hydroxy-2-thiophenecarboxamide. This intermediate compound is then reacted with 3-methylisoxazole in the presence of acetic anhydride to form 5-bromo-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide.
Propriétés
IUPAC Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-5-4-8(12-14-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGIBLFZGZRNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6122696.png)
![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B6122715.png)

![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)
![5-(2-furyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6122743.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)
![N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6122746.png)
![7-(2-cyclohexylethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6122771.png)
![2-(3,4-dimethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6122787.png)